
Tert-butyl N-(4-bromothiophen-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl N-(4-bromothiophen-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-bromothiophen-3-amine under appropriate reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Tert-butyl N-(4-bromothiophen-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like sodium azide for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl N-(4-bromothiophen-3-yl)carbamate has been explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features allow it to enhance drug efficacy and specificity.
Agricultural Chemistry
This compound serves as a building block for developing agrochemicals, including pesticides and herbicides. Its brominated thiophene structure contributes to its effectiveness while aiming for reduced environmental toxicity.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.
Biochemical Research
The compound is employed in studies related to enzyme inhibition and protein modification. Its ability to interact with specific molecular targets makes it valuable in discovering new therapeutic agents.
Analytical Chemistry
As a reagent in various analytical techniques, this compound aids in the detection and quantification of other substances within complex mixtures.
Case Study 1: Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was tested against cytochrome P450 enzymes. Results indicated significant inhibition of CYP1A2 activity, suggesting its potential role as a modulator in drug metabolism pathways.
Case Study 2: Synthesis of Agrochemicals
Research demonstrated that this compound could be effectively incorporated into formulations for novel insecticides. Its unique chemical properties allowed for the development of safer alternatives compared to traditional chemicals used in agriculture.
Mechanism of Action
The mechanism by which tert-butyl N-(4-bromothiophen-3-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom in the thiophene ring can participate in electrophilic aromatic substitution reactions, while the carbamate group can undergo hydrolysis to release the active amine . These interactions can modulate various biological pathways, depending on the specific application .
Comparison with Similar Compounds
Tert-butyl N-(4-bromothiophen-3-yl)carbamate can be compared with similar compounds such as:
Tert-butyl N-(5-bromothiophen-3-yl)carbamate: Similar structure but with the bromine atom at a different position on the thiophene ring.
Tert-butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: Contains additional functional groups like cyano and fluoro, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which provides distinct reactivity and versatility in synthetic applications .
Biological Activity
Tert-butyl N-(4-bromothiophen-3-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₉H₁₂BrNO₂S
- Molar Mass : 278.17 g/mol
- CAS Number : 21483-64-7
- Density : Not specified
- Storage Conditions : Store in a dark place under inert atmosphere at 2-8°C
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets, particularly by forming covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.
Biological Activity Overview
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in key metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
- Antitumor Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can inhibit cell viability in colorectal cancer organoid models, suggesting potential applications in cancer therapy .
- Protein Modification : The compound is also utilized in studies related to protein modification, which can alter protein function and contribute to understanding disease mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound and its analogs:
Table 1: Summary of Biological Studies
Properties
IUPAC Name |
tert-butyl N-(4-bromothiophen-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-5-14-4-6(7)10/h4-5H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMARQLXQZRXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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